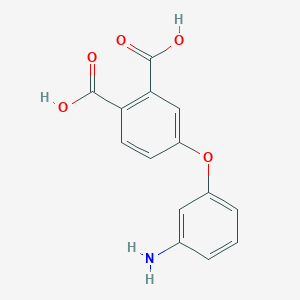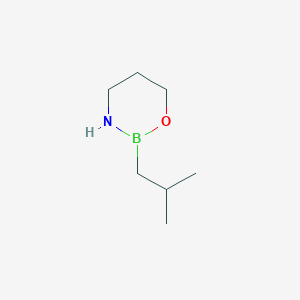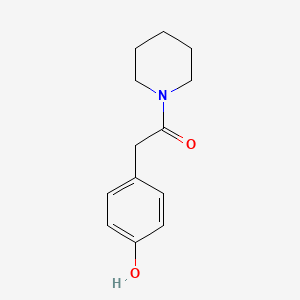
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a hydroxyphenyl group and a piperidinyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide
Major Products
Oxidation: 4-Hydroxybenzaldehyde or 4-Hydroxyacetophenone
Reduction: 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethanol
Substitution: 2-(4-Halophenyl)-1-(piperidin-1-yl)ethan-1-one
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidinyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- 2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethan-1-one
- 2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethan-1-one
Uniqueness
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Propiedades
Número CAS |
113580-06-6 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-12-6-4-11(5-7-12)10-13(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-10H2 |
Clave InChI |
WLQOJMFQJADIGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)

![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
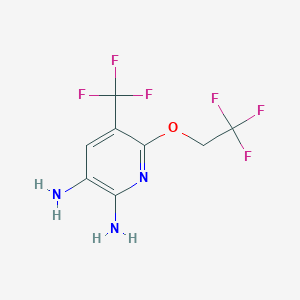
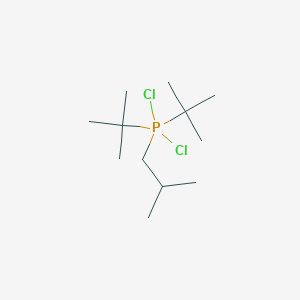
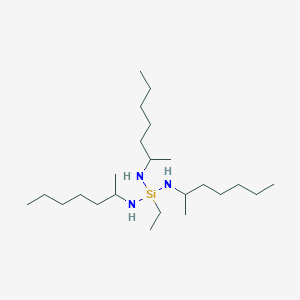
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)

